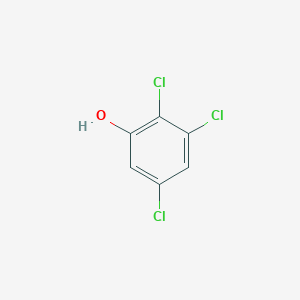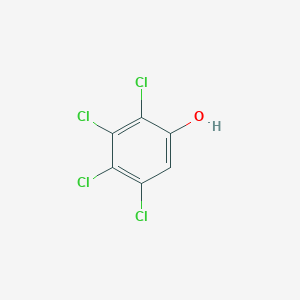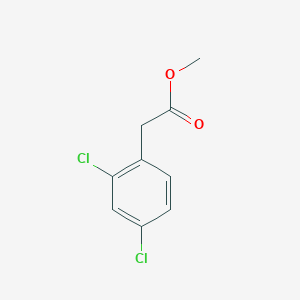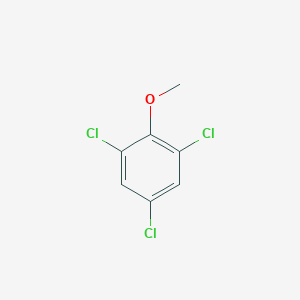
2,3,5-三氯苯酚
描述
2,3,5-Trichlorophenol is an organochloride compound derived from phenol, characterized by the presence of three chlorine atoms attached to the benzene ring. Its chemical formula is C6H3Cl3O, and it is known for its use in various industrial applications due to its antimicrobial and preservative properties .
科学研究应用
2,3,5-Trichlorophenol has a wide range of applications in scientific research:
作用机制
Target of Action
2,3,5-Trichlorophenol is an organochloride of phenol that contains three covalently bonded chlorine atoms
Mode of Action
It’s known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their function through the addition of chlorine atoms.
Biochemical Pathways
Research on bacterial degradation of chlorophenols suggests that enzymes such as cpra3 and cpra5, which catalyze the dechlorination of highly chlorinated phenols, may play a role in the metabolism of this compound .
Pharmacokinetics
Its molecular weight is 197.446 , which may influence its bioavailability and distribution within the body.
Result of Action
Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,5-Trichlorophenol. For instance, the preparation of electrodes for electrocatalytic dechlorination of 2,3,5-Trichlorophenol can be influenced by factors such as Pd2+ concentration, plating solution pH, and electrodeposition time and current .
生化分析
Biochemical Properties
The biochemical properties of 2,3,5-Trichlorophenol are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 2,3,5-Trichlorophenol may be involved in the electrophilic halogenation of phenol with chlorine
Cellular Effects
It has been suggested that this compound may have toxic effects on cells It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can cause morphological changes and reduce cell viability over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of 2,3,5-Trichlorophenol can vary with different dosages in animal models . High concentrations of urinary 2,3,5-Trichlorophenol have been associated with increased risks of thyroid cancer
Metabolic Pathways
2,3,5-Trichlorophenol is involved in various metabolic pathways. It is known that this compound can be produced by the electrophilic halogenation of phenol with chlorine
准备方法
Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol with chlorine. This process involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 2,3,5-Trichlorophenol often involves the chlorination of phenol in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the selective chlorination at the 2, 3, and 5 positions on the phenol ring .
化学反应分析
Types of Reactions: 2,3,5-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Dichlorophenols or monochlorophenols.
Substitution: Phenolic derivatives with various functional groups.
相似化合物的比较
- 2,3,4-Trichlorophenol
- 2,3,6-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- 3,4,5-Trichlorophenol
Comparison: 2,3,5-Trichlorophenol is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorophenol isomers, it exhibits distinct antimicrobial properties and is used in different industrial applications .
属性
IUPAC Name |
2,3,5-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGQHTJIFOQAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21161 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026208 | |
| Record name | 2,3,5-Trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Long colorless needles or white chalky solid. (NTP, 1992), COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21161 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
478 to 480 °F at 760 mmHg (NTP, 1992), 248-253 °C | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21161 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Solubility in water: poor | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21161 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.8 | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
933-78-8 | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21161 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5-Trichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trichlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7DUC2C8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
135 to 138 °F (NTP, 1992), 62 °C | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21161 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3,5-TRICHLOROPHENOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5-Trichlorophenol impact biological systems?
A1: 2,3,5-Trichlorophenol primarily affects mitochondrial oxidative phosphorylation in target cells. Studies using rat embryonic and maternal liver mitochondria showed that this compound, along with other higher chlorophenols, inhibits ADP phosphorylation and state 4 respiration. [] This disruption of cellular energy production contributes to its toxicity.
Q2: What makes 2,3,5-Trichlorophenol a challenging environmental pollutant?
A2: 2,3,5-Trichlorophenol is considered a recalcitrant pollutant due to its resistance to degradation. While some anaerobic bacteria can dechlorinate it, complete mineralization is challenging. [] This persistence in the environment allows it to bioaccumulate in organisms and pose long-term ecological risks.
Q3: What are the major degradation intermediates of 2,3,5-Trichlorophenol?
A3: Anaerobic degradation of 2,3,5-Trichlorophenol typically results in less chlorinated phenols like 3,5-dichlorophenol and 3-chlorophenol. [, ] The specific pathway and intermediates formed depend on the environmental conditions and microbial community involved.
Q4: How does the position of chlorine atoms affect the biodegradation of chlorophenols?
A4: Studies with Rhodococcus strains revealed that the position of chlorine atoms significantly influences the degradation rate and pathway of chlorophenols. [, ] Generally, para-chlorine removal is favored, followed by ortho-chlorine, with meta-chlorine removal being the slowest.
Q5: Can 2,3,5-Trichlorophenol be completely removed from wastewater?
A5: Yes, studies show that constructed wetlands planted with Canna indica can effectively remove 2,3,5-Trichlorophenol from pulp and paper mill wastewater. [] The removal is achieved through a combination of biodegradation, plant uptake, and adsorption to soil particles.
Q6: What catalytic approaches are effective in degrading 2,3,5-Trichlorophenol?
A6: Palladium-based catalysts, especially Pd/C and Pd-Rh/C, exhibit high activity for the hydrodechlorination of 2,3,5-Trichlorophenol. [, , ] These catalysts promote the removal of chlorine atoms, ultimately leading to less toxic byproducts.
Q7: How does the solvent system impact the catalytic hydrodechlorination of 2,3,5-Trichlorophenol?
A7: Research indicates that methanol/water mixtures enhance the hydrodechlorination rate of 2,3,5-Trichlorophenol over Pd-Rh/C catalysts. [, ] Optimal activity is often observed at a specific methanol concentration, highlighting the importance of solvent selection.
Q8: What role does graphene play in the catalytic degradation of 2,3,5-Trichlorophenol?
A8: Palladium nanoparticles supported on graphene demonstrate promising activity for the hydrodechlorination of chlorophenols, including 2,3,5-Trichlorophenol. [] Graphene provides a large surface area and unique electronic properties that enhance the catalytic performance of palladium nanoparticles.
Q9: What analytical techniques are used to identify and quantify 2,3,5-Trichlorophenol?
A9: Various methods are employed to analyze 2,3,5-Trichlorophenol, including: * Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information and quantification of 2,3,5-Trichlorophenol and its degradation products. [, , , ] * High-Performance Liquid Chromatography (HPLC): Separates and quantifies 2,3,5-Trichlorophenol in complex mixtures. [, , ] * Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for trace analysis in complex matrices like seawater. []
Q10: What are the limitations of current analytical methods for 2,3,5-Trichlorophenol?
A10: Traditional methods may lack the sensitivity required for trace-level detection in environmental samples. Additionally, some methods require extensive sample preparation, increasing analysis time and cost. [, ]
Q11: What is the molecular formula and weight of 2,3,5-Trichlorophenol?
A11: 2,3,5-Trichlorophenol has the molecular formula C6H3Cl3O and a molecular weight of 197.45 g/mol.
Q12: How is computational chemistry used to study 2,3,5-Trichlorophenol?
A12: Computational methods like Density Functional Theory (DFT) help predict the electronic properties, vibrational frequencies, and reactivity of 2,3,5-Trichlorophenol. [] These calculations provide insights into its behavior in various chemical environments.
Q13: How do microorganisms metabolize 2,3,5-Trichlorophenol?
A13: Some anaerobic bacteria, like Desulfitobacterium sp. strain PCE1, can dechlorinate 2,3,5,6-tetrachloro-4-methoxyphenol (a fungal metabolite) to 2,3,5-Trichlorophenol. [] This highlights the potential for microbial activity to contribute to the environmental burden of 2,3,5-Trichlorophenol.
Q14: How does the chlorine substitution pattern affect the toxicity of chlorophenols?
A14: Generally, increasing the number of chlorine atoms on the phenol ring enhances toxicity. [, ] The specific position of chlorine atoms also influences the interaction with biological targets, impacting overall toxicity.
Q15: How does 2,3,5-Trichlorophenol compare to other chlorophenols in terms of its degradation pathway?
A15: The degradation pathway of 2,3,5-Trichlorophenol can differ from other chlorophenols due to the specific position of its chlorine atoms, which can influence the accessibility of dechlorination sites for microorganisms or catalysts. [, ]
Q16: What are the historical milestones in the research of 2,3,5-Trichlorophenol?
A16: Research on 2,3,5-Trichlorophenol has progressed from initial identification and toxicity assessments to understanding its environmental fate, degradation pathways, and development of remediation strategies. The discovery of anaerobic dechlorination and the use of catalytic systems mark significant milestones. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)



